molecular formula C13H18BrF2N3 B13593155 3-bromo-2,4-difluoro-6-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]aniline,cis

3-bromo-2,4-difluoro-6-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]aniline,cis

Cat. No.: B13593155
M. Wt: 334.20 g/mol
InChI Key: DQSFAAYYKFNAMT-OCAPTIKFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2,4-difluoro-6-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]aniline,cis is a complex organic compound that features a bromine atom, two fluorine atoms, and a trimethylpiperazinyl group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2,4-difluoro-6-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]aniline,cis typically involves multiple steps, starting from commercially available precursors. One common approach is to begin with the bromination of 2,4-difluoroaniline to introduce the bromine atom at the 3-position. This is followed by the introduction of the trimethylpiperazinyl group through nucleophilic substitution reactions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,4-difluoro-6-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]aniline,cis can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Palladium-catalyzed cross-coupling reactions using reagents like arylboronic acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted anilines.

Scientific Research Applications

3-Bromo-2,4-difluoro-6-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]aniline,cis has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 3-bromo-2,4-difluoro-6-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]aniline,cis involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anti-cancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2,4-difluoroaniline
  • 4-Bromo-2,6-difluoroaniline
  • 3-Bromo-4,5-difluoroaniline

Uniqueness

Compared to similar compounds, 3-bromo-2,4-difluoro-6-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]aniline,cis is unique due to the presence of the trimethylpiperazinyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its solubility, stability, and bioactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H18BrF2N3

Molecular Weight

334.20 g/mol

IUPAC Name

3-bromo-2,4-difluoro-6-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]aniline

InChI

InChI=1S/C13H18BrF2N3/c1-7-5-19(6-8(2)18(7)3)10-4-9(15)11(14)12(16)13(10)17/h4,7-8H,5-6,17H2,1-3H3/t7-,8+

InChI Key

DQSFAAYYKFNAMT-OCAPTIKFSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1C)C)C2=CC(=C(C(=C2N)F)Br)F

Canonical SMILES

CC1CN(CC(N1C)C)C2=CC(=C(C(=C2N)F)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.